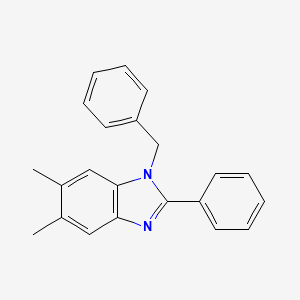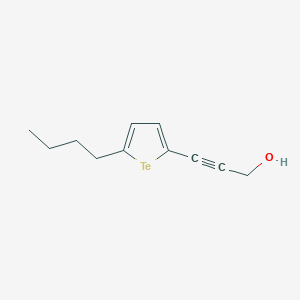
10-Butyl-3-chloro-7-nitro-10H-phenoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Butyl-3-chloro-7-nitro-10H-phenoxazine is a chemical compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This particular compound, with its unique substituents, offers specific properties that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Butyl-3-chloro-7-nitro-10H-phenoxazine typically involves the nitration of 10-butyl-3-chloro-10H-phenoxazine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 7-position .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from commercially available phenoxazine derivatives. The process includes chlorination, butylation, and nitration steps, each optimized for yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
10-Butyl-3-chloro-7-nitro-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group in the presence of a base.
Major Products
Oxidation: Formation of nitro-phenoxazine oxides.
Reduction: Formation of amino-phenoxazine derivatives.
Substitution: Formation of substituted phenoxazine derivatives.
Applications De Recherche Scientifique
10-Butyl-3-chloro-7-nitro-10H-phenoxazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of organic light-emitting diodes and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 10-Butyl-3-chloro-7-nitro-10H-phenoxazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Butyl-3-chloro-10H-phenoxazine: Lacks the nitro group, resulting in different chemical and biological properties.
10-Butyl-7-nitro-10H-phenoxazine: Lacks the chloro group, leading to variations in reactivity and applications.
3-Chloro-7-nitro-10H-phenoxazine: Lacks the butyl group, affecting its solubility and interaction with biological targets.
Uniqueness
10-Butyl-3-chloro-7-nitro-10H-phenoxazine is unique due to the presence of all three substituents (butyl, chloro, and nitro groups), which confer specific chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
832733-81-0 |
|---|---|
Formule moléculaire |
C16H15ClN2O3 |
Poids moléculaire |
318.75 g/mol |
Nom IUPAC |
10-butyl-3-chloro-7-nitrophenoxazine |
InChI |
InChI=1S/C16H15ClN2O3/c1-2-3-8-18-13-6-4-11(17)9-15(13)22-16-10-12(19(20)21)5-7-14(16)18/h4-7,9-10H,2-3,8H2,1H3 |
Clé InChI |
HSABOVRAJKMFEV-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])OC3=C1C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



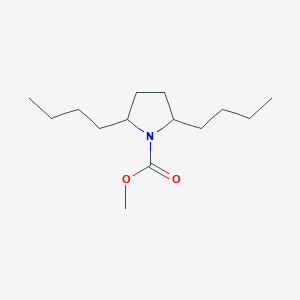
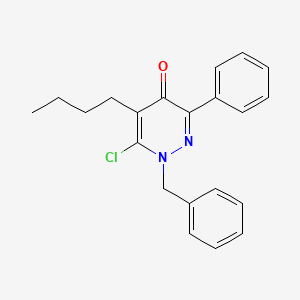
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl-](/img/structure/B14198259.png)
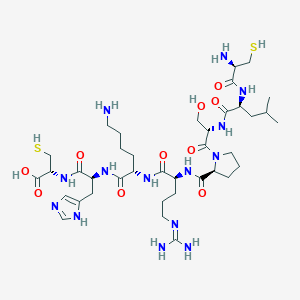
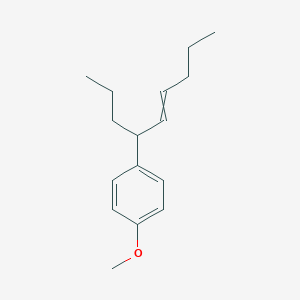
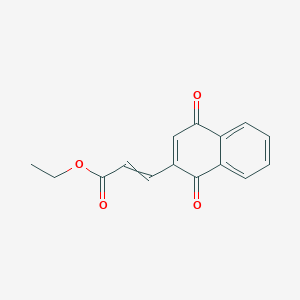
methanone](/img/structure/B14198294.png)
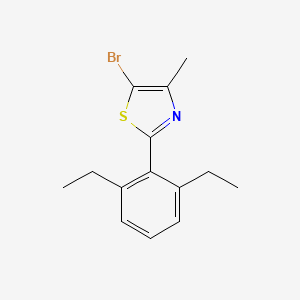
![5-[(E)-(2,6-Dichlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine](/img/structure/B14198303.png)
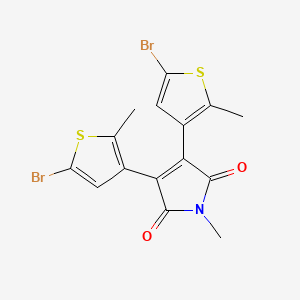
methanone](/img/structure/B14198310.png)
